
1,2,3-Triazine, 4-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazine, 4-methyl-6-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing aromatic compounds with a six-membered ring structure. The 1,2,3-triazine isomer has nitrogen atoms at positions 1, 2, and 3 of the ring. The 4-methyl-6-phenyl substitution adds a methyl group at position 4 and a phenyl group at position 6, which can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Triazines can be synthesized through various methods, including the thermal rearrangement of 2-azidocyclopropenes . Another method involves the cyclization of di-azide esters with bases like cesium carbonate or potassium bicarbonate in dimethylformamide at low temperatures . These methods provide a range of substituted triazines, including 4-methyl-6-phenyl derivatives.
Industrial Production Methods
Industrial production of 1,2,3-triazines often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis are common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Triazine, 4-methyl-6-phenyl- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): Due to the electron-deficient nature of the triazine ring, it readily undergoes NAS reactions with nucleophiles.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly at the nitrogen atoms.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienophiles to form pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in NAS reactions.
Electrophiles: Halogens and other electrophilic species can add to the triazine ring.
Cycloaddition: Typical dienophiles include alkynes and electron-rich alkenes.
Major Products
NAS Reactions: Substituted triazines with various functional groups.
Cycloaddition Reactions: Pyridine derivatives and other fused ring systems.
Applications De Recherche Scientifique
1,2,3-Triazine, 4-methyl-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3-Triazine, 4-methyl-6-phenyl- involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: Another isomer with nitrogen atoms at positions 1, 2, and 4.
1,3,5-Triazine: Known for its use in the production of melamine resins and other industrial applications.
1,2,3-Triazole: A five-membered ring compound with three nitrogen atoms, widely used in click chemistry and drug discovery.
Uniqueness
1,2,3-Triazine, 4-methyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
77202-10-9 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
4-methyl-6-phenyltriazine |
InChI |
InChI=1S/C10H9N3/c1-8-7-10(12-13-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
BTCRAHXXCWYEHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
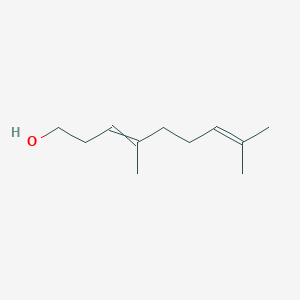
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
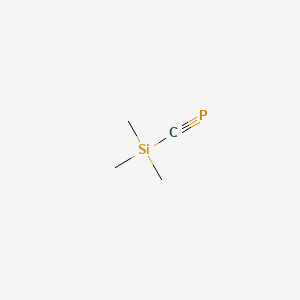

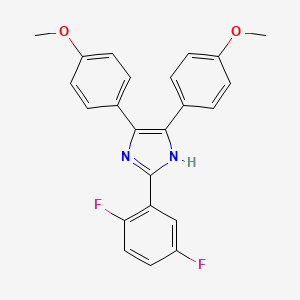
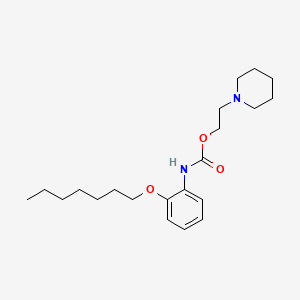

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
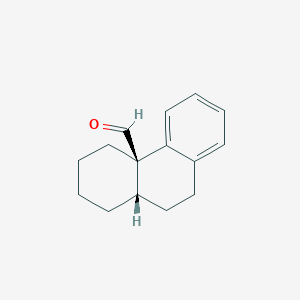
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
